molecular formula C19H13BrO3 B2545829 (1E,4Z)-1-(5-(4-bromophenyl)furan-2-yl)-5-(furan-2-yl)penta-1,4-dien-3-one CAS No. 1321814-12-3

(1E,4Z)-1-(5-(4-bromophenyl)furan-2-yl)-5-(furan-2-yl)penta-1,4-dien-3-one

Cat. No.: B2545829
CAS No.: 1321814-12-3
M. Wt: 369.214
InChI Key: CVEHDJSOKNCPOW-FKJILZIQSA-N
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Description

(1E,4Z)-1-(5-(4-bromophenyl)furan-2-yl)-5-(furan-2-yl)penta-1,4-dien-3-one is a useful research compound. Its molecular formula is C19H13BrO3 and its molecular weight is 369.214. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis of complex organic compounds with furan and bromophenyl groups involves several strategies, including electrophilic cyclization and cross-coupling reactions. Electrophilic cyclization, for instance, has been employed to prepare halofurans, demonstrating the versatility of furan compounds in organic synthesis (Sniady, Morreale, & Dembinski, 2007). Such methodologies could be applicable for synthesizing compounds similar to "(1E,4Z)-1-(5-(4-bromophenyl)furan-2-yl)-5-(furan-2-yl)penta-1,4-dien-3-one," offering insights into potential synthetic routes and functional group manipulations (Sniady, Morreale, & Dembinski, 2007).

Organic Electronics and Polymer Science

Furan derivatives play a significant role in the development of novel polymers and electronic materials. Research on poly(thiophenylanilino) and poly(furanylanilino) polymers with substituted phenyl side groups reveals their potential in creating electroactive films, which can be used in various electronic applications (Baldwin et al., 2008). This suggests that compounds with furan rings, similar to the one , could have applications in the development of new materials for electronic devices (Baldwin et al., 2008).

Molecular Interactions and Theoretical Chemistry

The interaction between electron-accepting and electron-donating groups, such as those found in bromo- and iodo-pentafluorobenzene with furan, has been the subject of theoretical investigations. These studies highlight the σ- and π-hole characters of such compounds, which are crucial for understanding the reactivity and interaction of complex organic molecules (Yang et al., 2018). This knowledge is essential for designing molecules with specific properties and reactivities, which could include the synthesis and application of "this compound" (Yang et al., 2018).

Advanced Organic Synthesis and Applications

The structural analysis and theoretical investigation of similar furan-containing compounds, such as tetraketones, provide valuable insights into their chemical properties, synthesis, and potential applications (Silva et al., 2018). These compounds' unique structures and reactivities make them suitable for various applications, including as intermediates in organic synthesis and in the development of materials with specific optical or electronic properties (Silva et al., 2018).

Properties

IUPAC Name

(1E,4Z)-1-[5-(4-bromophenyl)furan-2-yl]-5-(furan-2-yl)penta-1,4-dien-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrO3/c20-15-5-3-14(4-6-15)19-12-11-18(23-19)10-8-16(21)7-9-17-2-1-13-22-17/h1-13H/b9-7-,10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVEHDJSOKNCPOW-FKJILZIQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)C=CC2=CC=C(O2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C\C(=O)/C=C/C2=CC=C(O2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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